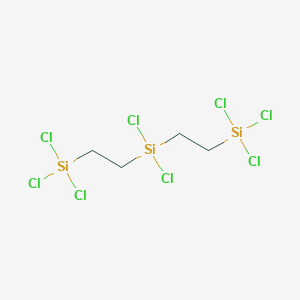![molecular formula C9H15N3O3 B8322751 Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate](/img/structure/B8322751.png)
Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate is a chemical compound with the molecular formula C9H15O3N3 It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-methyl-1,2,4-oxadiazol-3-yl)methylcarbamate typically involves the reaction of tert-butyl isocyanate with 5-methyl-1,2,4-oxadiazole-3-methanol. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the oxadiazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the carbamate or oxadiazole ring.
Substitution: Substituted derivatives with various functional groups replacing the tert-butyl or oxadiazole moieties.
科学的研究の応用
Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of tert-butyl (5-methyl-1,2,4-oxadiazol-3-yl)methylcarbamate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
- Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
- N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride
- (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile
- 3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
Comparison: Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. Its tert-butyl group provides steric hindrance, potentially affecting its interaction with biological targets and its overall stability.
This detailed article provides a comprehensive overview of tert-butyl (5-methyl-1,2,4-oxadiazol-3-yl)methylcarbamate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H15N3O3 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
tert-butyl N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C9H15N3O3/c1-6-11-7(12-15-6)5-10-8(13)14-9(2,3)4/h5H2,1-4H3,(H,10,13) |
InChIキー |
KDADDPOCJWTUOC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NO1)CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
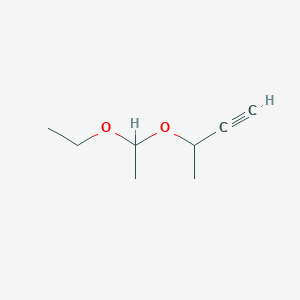
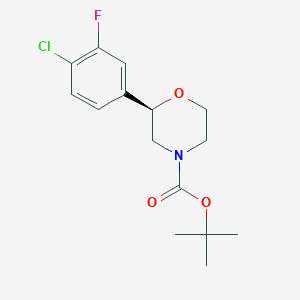
![Biphenyl-4-carboxylicacid {2-[4-(2-chloro-4-fluoro-benzoyl)-piperazin-1-yl]-2-oxo-ethyl}-amide](/img/structure/B8322689.png)




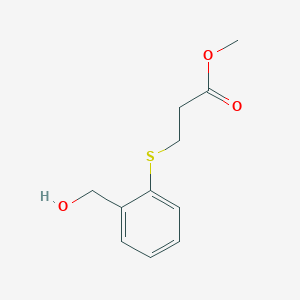

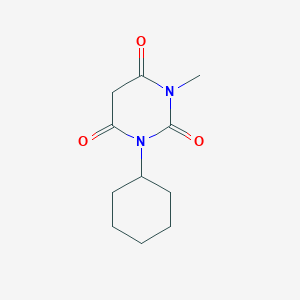
![1-[1-(Propylaminocarbonyl)ethyl]piperazine](/img/structure/B8322755.png)
